(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
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Description
Scientific Research Applications
Antimicrobial Activity
One notable area of application is in the synthesis of novel compounds with antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized a range of compounds, including those with a benzothiazole moiety, which showed variable and modest activity against bacteria and fungi. This suggests that derivatives of the mentioned compound could potentially be explored for antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Anti-mycobacterial Activity
Another significant area of interest is the anti-mycobacterial potential. Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with several compounds exhibiting promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. This suggests that modifications of the compound could yield potent anti-mycobacterial agents with low cytotoxicity (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer Activity
The exploration of novel compounds for anticancer activity is also a significant area of research. Inceler, Yılmaz, and Baytas (2013) investigated the anticancer activity of thiophene containing 1,3-diarylpyrazole derivatives against various human cancer cell lines, demonstrating that certain compounds exhibited potent activity. This indicates the potential of structurally related compounds, such as the one , in anticancer research (Inceler, Yılmaz, & Baytas, 2013).
Synthesis and Structural Analysis
Lv, Ding, and Zhao (2013) focused on the synthesis and structural characterization of novel pyrazole carboxamide derivatives, highlighting the importance of structural analysis in the development of new compounds with potential biological activities. Such studies underscore the relevance of detailed structural analysis in understanding the properties and potential applications of new chemical entities (Lv, Ding, & Zhao, 2013).
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-ethylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5OS/c1-2-24-4-3-13(21-24)16(25)22-5-7-23(8-6-22)17-20-15-12(19)9-11(18)10-14(15)26-17/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BITRANFIWBZLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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